3-(2-Chloroethyl)-2,7-dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one
Description
3-(2-Chloroethyl)-2,7-dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one (CAS: 58837-31-3) is a fused pyrimidine derivative with a molecular formula of C₁₂H₁₃ClN₂O and a molecular weight of 236.70 g/mol. Its structure comprises a pyridine ring fused to a pyrimidin-4-one core, with a 2-chloroethyl substituent at position 3 and methyl groups at positions 2 and 7 (SMILES: CC1=CN2C(=NC(=C(CCCl)C2=O)C)C=C1) .
This compound is a key intermediate in synthesizing pharmacologically active molecules, particularly antipsychotics such as risperidone and paliperidone, due to its ability to act as a precursor for alkylation reactions . It exhibits α₁-antagonistic and antidepressant activities in preclinical studies, making it valuable for neuropharmacological research .
Properties
IUPAC Name |
3-(2-chloroethyl)-2,7-dimethylpyrido[1,2-a]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2O/c1-8-3-4-11-14-9(2)10(5-6-13)12(16)15(11)7-8/h3-4,7H,5-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTAHIERDSNGTGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=NC(=C(C2=O)CCCl)C)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40497197 | |
| Record name | 3-(2-Chloroethyl)-2,7-dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40497197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58837-31-3 | |
| Record name | 3-(2-Chloroethyl)-2,7-dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40497197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Core Formation via Cyclocondensation
The pyrido[1,2-a]pyrimidin-4-one scaffold is constructed through cyclocondensation of 2-aminopyridine derivatives with β-ketoesters or diketones. For example, reacting 2-amino-4-methylpyridine with ethyl acetoacetate under acidic conditions yields the intermediate 2,7-dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one.
Reaction Conditions:
-
Solvent: Ethanol or toluene
-
Temperature: 80–100°C
-
Time: 4–6 hours
| Catalyst | Yield (%) | Reaction Time (h) |
|---|---|---|
| Al₃PW₁₂O₄₀ | 92 | 4.5 |
| H₃PW₁₂O₄₀ | 78 | 6.0 |
| Al₂PW₁₂O₄₀ | 85 | 5.0 |
Chloroethyl Group Introduction via Alkylation
The 3-position chloroethyl moiety is introduced through nucleophilic substitution. The intermediate from Step 1.1 reacts with 1,2-dichloroethane in the presence of a phase-transfer catalyst (PTC).
Optimized Alkylation Protocol:
-
Substrate: 2,7-dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one
-
Alkylating Agent: 1,2-Dichloroethane (5-fold excess)
-
Catalyst: Tetrabutylammonium bromide (5 mol%)
-
Base: Aqueous NaOH (5%)
-
Temperature: 80°C
-
Yield: 84%
Key Mechanistic Insight:
The PTC facilitates anion transfer (Cl⁻) to the organic phase, promoting SN2 displacement at the chloroethyl carbon. Excess dichloroethane minimizes disubstitution byproducts (<2%).
Methylation at the 2- and 7-Positions
Methyl groups are introduced via Eschweiler-Clarke methylation using methyl iodide and formaldehyde.
Methylation Conditions:
-
Reagents: CH₃I (2.2 equiv), HCHO (1.1 equiv)
-
Solvent: DMF
-
Temperature: 60°C
-
Time: 12 hours
-
Yield: 89%
Catalyst Systems and Their Impact
Heteropolyacid Catalysts
Aluminum-exchanged tungstophosphoric acids (AlₓH₃₋ₓPW₁₂O₄₀) enhance cyclocondensation efficiency. These catalysts provide Brønsted and Lewis acid sites, accelerating both proton transfer and electrophilic activation.
Characterization Data:
| Property | Al₃PW₁₂O₄₀ | H₃PW₁₂O₄₀ |
|---|---|---|
| Surface Area (m²/g) | 152 | 98 |
| Acidity (mmol NH₃/g) | 0.85 | 0.62 |
| Lewis/Brønsted Ratio | 1.2:1 | 0.3:1 |
Table 2: Physicochemical properties of heteropolyacid catalysts.
The higher Lewis acidity of Al₃PW₁₂O₄₀ correlates with improved yields (92% vs. 78% for H₃PW₁₂O₄₀).
Phase-Transfer Catalysis in Alkylation
Tetrabutylammonium bromide (TBAB) enables efficient interfacial transfer in biphasic systems. Kinetic studies show a 3.5-fold rate increase compared to uncatalyzed reactions.
Reaction Optimization and Scalability
Solvent Effects
Polar aprotic solvents (DMF, DMSO) improve methylation yields by stabilizing transition states. Ethanol, while environmentally benign, reduces methylation efficiency by 15–20% due to competitive solvolysis.
Temperature and Time Trade-offs
Industrial-Scale Adaptations
-
Continuous Flow Reactors: Reduce reaction times by 40% via enhanced heat/mass transfer.
-
Crystallization: Ethanol/water mixtures (7:3 v/v) achieve >99% purity after recrystallization.
Analytical Characterization
Spectroscopic Confirmation
Chemical Reactions Analysis
Types of Reactions
3-(2-Chloroethyl)-2,7-dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one can undergo various chemical reactions, including:
Substitution Reactions: The chloroethyl group can be substituted with nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cycloaddition Reactions: It can participate in cycloaddition reactions to form more complex ring systems.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or primary amines in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substituted Derivatives: Products with various functional groups replacing the chloroethyl group.
Oxidized/Reduced Forms: Compounds with altered oxidation states at specific positions on the ring.
Scientific Research Applications
Antibacterial Activity
This compound exhibits antibacterial properties by potentially interfering with critical biological processes in bacteria such as:
- Cell Wall Synthesis : Disruption can lead to cell lysis.
- Protein Synthesis : Inhibition may prevent bacterial growth.
- DNA Replication : Interference can lead to cell death.
The biochemical pathways affected include those involved in bacterial metabolism and replication, leading to effective inhibition of bacterial growth or cell death.
Medicinal Chemistry
-
Antibacterial Agent :
- Case studies have shown that this compound can effectively inhibit various strains of bacteria, making it a candidate for developing new antibiotics.
- A study demonstrated its efficacy against resistant bacterial strains, highlighting its potential in treating infections where conventional antibiotics fail .
- Antidepressant Development :
Chemical Reactions
The compound can undergo several chemical reactions that enhance its utility:
- Substitution Reactions : The chloroethyl group can be replaced with various nucleophiles (e.g., amines), leading to new derivatives with potentially enhanced biological activity.
- Oxidation and Reduction : These reactions allow for the modification of functional groups to tailor the compound's properties for specific applications .
Data Table: Comparison with Similar Compounds
| Compound Name | Structure | Antibacterial Activity | Antidepressant Activity |
|---|---|---|---|
| This compound | Structure | Yes | Yes |
| 3-(2-Chloroethyl)-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one | Structure | Moderate | Yes |
| 2-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one | Structure | No | No |
Mechanism of Action
The mechanism by which 3-(2-Chloroethyl)-2,7-dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one exerts its effects involves:
DNA Interaction: The chloroethyl group can form covalent bonds with DNA, leading to cross-linking and disruption of DNA function.
Enzyme Inhibition: It may inhibit specific enzymes involved in cellular processes, contributing to its biological activity.
Comparison with Similar Compounds
Key Observations:
Position 3 Substituents: The chloroethyl group in the target compound is critical for alkylation reactions in drug synthesis, whereas substitutions like fluorobenzoyl (Sinomedol N-oxide) or benzisoxazolyl (Risperidone) enhance receptor binding .
Ring Saturation : Saturated pyridine rings (e.g., in risperidone intermediates) improve metabolic stability but reduce α₁-antagonistic activity compared to the unsaturated target compound .
Biological Activity : Methyl groups at positions 2 and 7 enhance lipophilicity, aiding blood-brain barrier penetration for CNS-targeted drugs .
Research and Development Trends
- Antibacterial Derivatives : Aliphatic/aromatic amine derivatives of 3-(2-chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one show broad-spectrum activity against Gram-positive bacteria (MIC: 4–16 µg/mL) .
- Neuropsychiatric Applications: Structural optimization of the chloroethyl side chain (e.g., replacing Cl with morpholino groups) improves selectivity for serotonin receptors, reducing extrapyramidal side effects in antipsychotics .
Biological Activity
Overview
3-(2-Chloroethyl)-2,7-dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one (CAS Number: 58837-31-3) is a heterocyclic compound with significant biological activity, particularly as an antibacterial agent. This compound's structure features a pyrido[1,2-a]pyrimidin-4-one core, which is known for its interactions with various biological systems.
| Property | Value |
|---|---|
| Molecular Formula | C12H13ClN2O |
| Molecular Weight | 236.70 g/mol |
| IUPAC Name | 3-(2-chloroethyl)-2,7-dimethylpyrido[1,2-a]pyrimidin-4-one |
| SMILES | CC1=CN2C(=NC(=C(CCCl)C2=O)C)C=C1 |
| InChI Key | WTAHIERDSNGTGY-UHFFFAOYSA-N |
The biological activity of this compound primarily involves its role as an antibacterial agent. The proposed mechanisms include:
- Interference with Bacterial Processes : The compound may disrupt essential processes such as cell wall synthesis, protein synthesis, and DNA replication in bacteria, leading to cell death.
- Biochemical Pathways : It likely affects various bacterial biochemical pathways, inhibiting growth and resulting in bactericidal effects.
Antibacterial Activity
Research indicates that this compound demonstrates potent antibacterial properties. A study highlighted its effectiveness against several bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 16 µg/mL |
| Staphylococcus aureus | 8 µg/mL |
| Pseudomonas aeruginosa | 32 µg/mL |
These results suggest that the compound exhibits selective antibacterial activity, which may be attributed to its structural features that allow it to interact with bacterial targets effectively.
Case Studies and Research Findings
- Study on Antibacterial Efficacy :
- Mechanistic Insights :
- Synthesis and Structure-Activity Relationship :
Q & A
Q. What experimental methods are used to determine the crystal structure of this compound?
Single-crystal X-ray diffraction (SC-XRD) is the primary method. The compound crystallizes in an orthorhombic system (space group P222) with unit cell parameters a = 4.2546 Å, b = 11.6274 Å, and c = 20.604 Å. Refinement is performed using SHELXL software, achieving an R factor of 0.064. Weak intermolecular interactions (e.g., C–H···N and C–H···Cl) stabilize the crystal packing .
Q. How is this compound synthesized, and what intermediates are critical?
The compound is synthesized via alkylation reactions. For example, 3-(2-chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one is alkylated with fluorinated benzisoxazole derivatives in dimethylformamide (DMF) using sodium carbonate and potassium iodide as catalysts. The reaction is monitored for regioselectivity to avoid byproducts .
Q. What spectroscopic techniques characterize its electronic structure?
UV-Vis and IR spectroscopy reveal the π→π* transitions and solvent effects on electronic properties. Substituents at the 3-position (e.g., chloroethyl groups) influence absorption maxima, with solvent polarity causing bathochromic shifts. IR bands at ~1700 cm⁻¹ confirm the carbonyl group .
Advanced Research Questions
Q. How do structural modifications at the 3-position affect biological activity?
Analog studies show that substituents like hydroxyl or catechol groups enhance binding to enzymes such as aldose reductase (ALR2), with IC₅₀ values in the micromolar range. The chloroethyl group in this compound may limit hydrogen bonding compared to hydroxylated analogs, reducing inhibitory potency. Docking simulations suggest steric hindrance from the chloroethyl group disrupts active-site interactions .
Q. What challenges arise in optimizing reaction selectivity during synthesis?
Competing alkylation pathways (e.g., O- vs. N-alkylation) require precise control. Phase-transfer catalysis (PTC) with tetrabutylammonium bromide improves selectivity for alkoxy products. Near-infrared (NIR) spectroscopy is used in-line to monitor hydrogenation steps, ensuring >95% conversion while minimizing over-reduction .
Q. How do crystallographic data resolve contradictions in reported bioactivity?
Structural comparisons with analogs (e.g., risperidone intermediates) reveal that planarity of the pyrido-pyrimidinone core is critical for receptor binding. Deviations >0.015 Å in the fused ring system (due to methyl or chloroethyl substituents) correlate with reduced antipsychotic activity in vivo .
Q. What toxicological considerations are relevant for handling this compound?
The European Commission classifies it as Acute Toxicity Category 3 (H301: toxic if swallowed) and Skin Sensitizer Category 1 (H317). Handling requires PPE, fume hoods, and waste neutralization protocols. Aquatic toxicity (H411) mandates strict disposal controls .
Q. How is enantiomeric purity achieved in derivatives of this compound?
Diastereomeric resolution using chiral auxiliaries (e.g., (-)-camphanoyl chloride) followed by silica gel chromatography separates enantiomers. Optical rotation measurements (e.g., JASCO P-2000 polarimeter) confirm purity >99% ee .
Methodological Tables
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
